molecular formula C11H7F2NO3 B13627218 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13627218
M. Wt: 239.17 g/mol
InChI Key: VSMGGTUFKRPYRY-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a carboxylic acid group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide and a nucleophile.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. These methods often include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    3-(3,4-Difluorophenyl)-5-methylisoxazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    3-(3,4-Difluorophenyl)-5-methylisoxazole-4-nitrile: :

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)

InChI Key

VSMGGTUFKRPYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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